5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde
Description
Properties
IUPAC Name |
5-bromo-2-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3O2/c16-13-4-5-14(11(7-13)8-20)21-9-10-2-1-3-12(6-10)15(17,18)19/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOACOWTGIHXFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=C(C=C(C=C2)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) or ethanol (C2H5OH).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products
Nucleophilic Substitution: Substituted benzaldehydes with various functional groups.
Reduction: 5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzyl alcohol.
Oxidation: 5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzoic acid.
Scientific Research Applications
5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde, a chemical compound with the molecular formula C₁₅H₁₀BrF₃O₂, has a molecular weight of 359.14 g/mol . It is utilized in organic synthesis and has shown potential in various applications, particularly in medicinal chemistry.
Chemical Reactions
5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde can undergo nucleophilic substitution reactions due to the presence of the bromine atom. The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols under appropriate conditions. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Use as an Intermediate
This compound serves as an intermediate in the synthesis of various pharmaceutical compounds.
Synthesis of complex molecules
5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde is utilized as a precursor for developing pharmaceuticals, particularly in creating antimicrobial agents.
Material Science
5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde is used to synthesize novel copolymers with unique thermal properties and in the preparation of high-performance materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The benzyl ether linkage and aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluorobenzotrifluoride
- 5-Bromo-2-(trifluoromethoxy)benzaldehyde
- 5-Bromo-2-trifluoromethylpyridine
Uniqueness
5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromine atom and a trifluoromethyl group enhances its versatility in synthetic applications and its potential as a pharmacophore .
Biological Activity
5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde (hereafter referred to as BTFB) is a synthetic organic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
BTFB has the molecular formula and a molecular weight of 359.15 g/mol. The compound features a bromine atom and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.
The biological activity of BTFB is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that BTFB may function as an inhibitor of certain kinases or as a modulator of cell cycle progression.
Biological Activity Overview
-
Anticancer Activity
- Recent studies have highlighted the potential of BTFB as an anticancer agent. For example, a compound structurally related to BTFB demonstrated significant inhibition of cell proliferation in cancer cell lines such as MCF-7 and HeLa. The IC50 values for these cell lines were reported at approximately 8.47 µM and 9.22 µM, respectively .
- Mechanism of Action in Cancer Cells
- Inhibition of Angiogenesis
Comparative Biological Activity
To better understand the efficacy of BTFB, it is beneficial to compare its biological activity against other compounds with similar structures:
| Compound Name | IC50 (µM) | Target | Mechanism |
|---|---|---|---|
| BTFB | 8.47 (MCF-7) | Unknown | Apoptosis induction |
| Related Compound A | 9.0 (HeLa) | MMP-2 | Enzyme inhibition |
| Related Compound B | 15.0 (MCF-7) | Unknown | Cell cycle arrest |
Case Studies
- In Vitro Studies
- In Vivo Studies
Q & A
Q. What are the established synthetic routes for 5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde?
A common method involves nucleophilic aromatic substitution or alkylation. For example, reacting 5-bromo-2-hydroxybenzaldehyde with 3-(trifluoromethyl)benzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF. The reaction is typically stirred at room temperature under inert conditions (N₂), followed by precipitation in ice water and purification via recrystallization or chromatography . Alternative routes may use paraformaldehyde and MgCl₂/Et₃N systems for formylation, as seen in analogous bromo-salicylaldehyde syntheses .
Q. How can researchers characterize the purity and structure of this compound?
Key techniques include:
- Thin-Layer Chromatography (TLC): Monitor reaction progress using silica gel plates and UV visualization .
- Nuclear Magnetic Resonance (NMR): Confirm structure via ¹H/¹³C NMR, focusing on the aldehyde proton (~10 ppm), bromo-substituted aromatic signals, and trifluoromethyl group splitting patterns .
- Mass Spectrometry (MS): Validate molecular weight (e.g., [M+H]⁺ peak at m/z ~359) .
- Purity Analysis: High-performance liquid chromatography (HPLC) or melting point determination for crystalline products .
Q. What solvents and storage conditions are optimal for this compound?
The aldehyde group is oxidation-sensitive. Store at room temperature (RT) in airtight containers under inert gas (N₂/Ar). Common solvents for reactions include DMF, THF, or dichloromethane (DCM). For long-term storage, dissolve in anhydrous DCM or DMF and avoid light .
Advanced Research Questions
Q. How can this compound serve as a precursor for bioactive molecules?
The aldehyde group is a versatile handle for reductive amination (e.g., with 2-aminoethanol to form imines) or condensation reactions. For example, it has been used to synthesize inhibitors of deubiquitinating enzymes (DUBs) via coupling with boronic acids or amines . Oxime derivatives (e.g., benzaldehyde oximes) also show potential in agrochemical research, such as modulating plant anthocyanin pathways .
Q. What challenges arise in optimizing reaction yields, and how can they be addressed?
Key issues include:
- Byproduct Formation: Competing O- vs. C-alkylation due to the phenolic oxygen’s nucleophilicity. Mitigate by using excess alkylating agent or phase-transfer catalysts .
- Moisture Sensitivity: Hydrolysis of the trifluoromethylbenzyl group can occur. Ensure solvents (DMF, THF) are anhydrous, and reagents (MgCl₂, paraformaldehyde) are pre-dried .
- Purification Difficulties: Use flash chromatography (e.g., silica gel, 0–10% MeOH in DCM) or recrystallization from ethanol/water mixtures .
Q. How does the electron-withdrawing trifluoromethyl group influence reactivity?
The -CF₃ group deactivates the benzyl ring, directing electrophilic substitutions to specific positions. For example, in Suzuki-Miyaura couplings, boronic acids preferentially react at the bromo site, leaving the trifluoromethylbenzyloxy group intact . Computational studies (DFT) can predict regioselectivity in cross-coupling reactions.
Q. What analytical methods resolve contradictions in spectral data for derivatives?
Discrepancies in NMR or MS data may arise from rotamers (e.g., oxime isomers) or residual solvents. Strategies include:
- Variable-Temperature NMR: Identify dynamic processes by analyzing signal splitting at different temperatures.
- 2D NMR (COSY, HSQC): Assign ambiguous proton-carbon correlations .
- High-Resolution MS (HRMS): Confirm exact mass to distinguish isobaric impurities .
Methodological Considerations
Q. How to design experiments for synthesizing novel derivatives?
- Aldol Condensation: React the aldehyde with ketones/esters under basic conditions (e.g., NaOH/EtOH) to form α,β-unsaturated carbonyl compounds.
- Reductive Amination: Use NaBH₄ or NaBH(OAc)₃ with primary/secondary amines to generate benzylamine derivatives .
- Oxime Formation: Treat with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water under reflux .
Q. What are the best practices for scaling up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
